![molecular formula C11H9FN2O3 B1682154 索比宁 CAS No. 68367-52-2](/img/structure/B1682154.png)
索比宁
描述
Sorbinil is an azaspiro compound having a monofluoro-substituted chromane skeleton spiro-linked to an imidazolidinedione ring. It has a role as an EC 1.1.1.21 (aldehyde reductase) inhibitor and an antioxidant. It is an imidazolidinone, a member of chromanes, an oxaspiro compound, an azaspiro compound and an organofluorine compound.
科学研究应用
对抗糖尿病并发症
索比宁是一种醛糖还原酶抑制剂 (ARI),在预防糖尿病并发症方面发挥着重要作用 . 醛糖还原酶 (AR) 通过多元醇途径产生过量的细胞内超氧化物和其他氧化应激介质,从而导致糖尿病 . 实验证据表明,索比宁可以降低 AR 活性并抑制多元醇途径 . 体外和动物模型研究都报道了索比宁在控制糖尿病进展方面的疗效 .
慢性疼痛性糖尿病神经病的治疗
一项针对慢性疼痛性糖尿病神经病患者的索比宁双盲、随机、安慰剂对照交叉试验 . 该研究表明,索比宁的醛糖还原酶抑制剂治疗可能对人类的症状性糖尿病神经病产生影响 .
正常神经肌醇含量的保存
索比宁治疗已被证明可以保存正常的神经肌醇含量 . 这种保存阻止了与糖尿病大鼠传导减慢相关的 нервной钠钾ATP酶活性的下降 .
这些是索比宁在科学研究中的一些独特应用。每种应用都基于索比宁与生物系统相互作用的不同方面,证明了它作为研究工具的多功能性。 但是,索比宁需要进行高级临床试验,以便能够以最低的有效剂量应用于人体 .
作用机制
Target of Action
Sorbinil primarily targets the enzyme Aldose Reductase . Aldose Reductase is an enzyme present in the lens and brain that removes excess glucose by converting it to sorbitol .
Mode of Action
Sorbinil acts as an inhibitor of Aldose Reductase . By inhibiting this enzyme, Sorbinil prevents the conversion of excess glucose into sorbitol .
Biochemical Pathways
The key biochemical pathway affected by Sorbinil is the polyol pathway . This pathway involves the conversion of glucose to sorbitol, a process that is catalyzed by Aldose Reductase . By inhibiting Aldose Reductase, Sorbinil effectively reduces the flux of glucose through this pathway .
Pharmacokinetics
The pharmacokinetics of Sorbinil have been studied in elderly volunteers . The elimination half-life of Sorbinil tends to be longer in males than in females, and there is no significant sex difference in its absorption, distribution, metabolism, and excretion (ADME) properties . The long elimination half-life suggests that accumulation of Sorbinil is likely to occur with chronic dosing .
Result of Action
The inhibition of Aldose Reductase by Sorbinil leads to a decrease in the level of sorbitol in cells . This can prevent the development of cataracts in the lens and neuropathy in peripheral nerves, which are common complications of diabetes .
生化分析
Biochemical Properties
Sorbinil interacts with the enzyme aldose reductase, inhibiting its activity . This interaction prevents the conversion of glucose to sorbitol, a process that can lead to the accumulation of sorbitol and subsequent osmotic stress on cells .
Cellular Effects
Sorbinil’s inhibition of aldose reductase has significant effects on various types of cells. In the context of diabetic complications, the reduction of sorbitol accumulation in cells can prevent the development of cataracts in the lens and neuropathy in peripheral nerves . Sorbinil has been shown to improve vascular and C-fiber functions via the inhibition of aldose reductase and the polyol pathway .
Molecular Mechanism
Sorbinil exerts its effects at the molecular level by binding to aldose reductase and inhibiting its activity . This prevents the enzyme from converting glucose to sorbitol, thereby reducing sorbitol accumulation within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, Sorbinil has been shown to effectively lower elevated sorbitol levels over time . This suggests that Sorbinil is stable and does not degrade significantly over the course of these studies. The long-term effects of Sorbinil on cellular function, as observed in in vitro or in vivo studies, include the prevention of cataract development and peripheral neuropathy .
Dosage Effects in Animal Models
In animal models, the effects of Sorbinil have been observed to vary with different dosages. For example, Sorbinil reduced sorbitol accumulation in the lens and sciatic nerve of diabetic rats when orally administered at a dosage of 0.25 mg/kg .
Metabolic Pathways
Sorbinil is involved in the polyol metabolic pathway, where it interacts with the enzyme aldose reductase . By inhibiting this enzyme, Sorbinil prevents the conversion of glucose to sorbitol, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
Given its role as an aldose reductase inhibitor, it can be inferred that Sorbinil would need to be transported to sites where aldose reductase is active, such as the lens and brain .
Subcellular Localization
Considering its role in inhibiting aldose reductase, an enzyme present in various cell types, it is likely that Sorbinil would need to be localized within the cell where it can interact with this enzyme .
生物活性
Sorbinil, a potent aldose reductase inhibitor (ARI) , is primarily investigated for its role in managing diabetic complications. This article delves into the biological activity of sorbinil, supported by clinical findings, case studies, and relevant data.
Sorbinil functions by inhibiting the enzyme aldose reductase , which converts glucose into sorbitol through the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications due to its contribution to oxidative stress and cellular damage. By inhibiting aldose reductase, sorbinil aims to reduce the accumulation of sorbitol and subsequent complications associated with diabetes, such as neuropathy and retinopathy .
Diabetic Retinopathy
A significant randomized trial involving 497 patients with insulin-dependent diabetes mellitus assessed the efficacy of sorbinil over a median follow-up of 41 months . The study reported:
- Microaneurysm Count : Patients receiving sorbinil exhibited a slower increase in microaneurysm count compared to the placebo group at 21 months (P = 0.046) and 30 months (P = 0.039). However, this difference was not significant at the final follow-up (P = 0.156) .
- Retinopathy Severity : There was no significant difference in the progression of retinopathy severity between the two groups (28% in sorbinil vs. 32% in placebo, P = 0.344) .
Diabetic Neuropathy
In a separate study focusing on diabetic neuropathy, 39 patients were evaluated for changes in nerve conduction velocity (NCV) during a 9-week treatment with sorbinil (250 mg/day). Results showed:
- Improvement in NCV across multiple nerves:
- Peroneal motor NCV: +0.70 m/s (P < 0.008)
- Median motor NCV: +0.66 m/s (P < 0.005)
- Median sensory NCV: +1.16 m/s (P < 0.035)
- Notably, these improvements diminished within three weeks post-treatment cessation .
Safety Profile
While sorbinil has shown promise in clinical settings, safety concerns have been noted:
- Approximately 7% of patients experienced hypersensitivity reactions during the initial months of treatment .
- Adverse effects are generally minor but necessitate careful monitoring during clinical use .
Comparative Efficacy
A comparative analysis of sorbinil with other ARIs suggests that while it is effective at reducing certain diabetic complications, it may not outperform other agents significantly in terms of overall efficacy .
Summary Table of Clinical Findings
Study Focus | Outcome Measure | Sorbinil Group | Placebo Group | Significance |
---|---|---|---|---|
Diabetic Retinopathy | Microaneurysm Count Increase | Slower rate | Faster rate | P = 0.046 (21 mo), P = 0.039 (30 mo) |
Retinopathy Severity Change | 28% worsened | 32% worsened | P = 0.344 | |
Diabetic Neuropathy | NCV Improvement | Peroneal: +0.70 m/s | N/A | P < 0.008 |
Median Motor: +0.66 m/s | N/A | P < 0.005 | ||
Median Sensory: +1.16 m/s | N/A | P < 0.035 |
属性
IUPAC Name |
(4S)-6-fluorospiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXANPKRCLVQAOG-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023587 | |
Record name | Sorbinil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68367-52-2 | |
Record name | Sorbinil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68367-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sorbinil [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068367522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorbinil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02712 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sorbinil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sorbinil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sorbinil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SORBINIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4186B906P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sorbinil is a potent and relatively specific inhibitor of the enzyme aldose reductase (AR) [, , , , ].
A: Sorbinil primarily binds to the aldose reductase enzyme complexed with oxidized nicotinamide adenine dinucleotide phosphate (E.NADP+) to form a stable ternary dead-end complex, effectively preventing enzyme turnover and inhibiting its activity [, ]. This interaction has been described as a "sorbinil trap". []
A: Aldose reductase is a key enzyme in the polyol pathway, responsible for converting glucose to sorbitol. By inhibiting AR, Sorbinil reduces sorbitol accumulation in various tissues, including the lens, nerves, and glomeruli [, , , , , , ]. This reduction in sorbitol accumulation has been linked to improvements in nerve conduction velocity, prevention of diabetic complications like retinopathy and neuropathy, and improved renal function in animal models of diabetes [, , , , , , ].
A: The molecular formula of Sorbinil is C16H12N2O3S, and its molecular weight is 312.36 g/mol [].
ANone: While the provided research papers do not delve into detailed spectroscopic analysis of Sorbinil, its structure and chemical properties have been extensively studied. Researchers interested in spectroscopic data can refer to chemical databases like PubChem or ChemSpider.
ANone: Sorbinil is not known to have catalytic properties. It acts as an enzyme inhibitor rather than a catalyst.
ANone: The provided research papers primarily focus on in vitro and in vivo studies. While they don't discuss computational modeling in detail, these techniques likely played a role in understanding Sorbinil's interactions with aldose reductase and in designing improved inhibitors.
A: While the provided research focuses on Sorbinil, some papers compare its efficacy with other aldose reductase inhibitors, like tolrestat and E-0722 [, , ]. These comparisons provide insights into how structural variations influence potency and selectivity. Further research exploring the SAR of Sorbinil analogs is crucial for developing more effective and safer aldose reductase inhibitors.
A: While the provided research does not extensively detail Sorbinil's ADME profile, it highlights its oral bioavailability and ability to reach target tissues, including the lens, nerves, and glomeruli [, , , , , ].
A: Researchers have used various in vitro assays to assess Sorbinil's ability to inhibit aldose reductase activity, including those using purified enzymes and cell-based systems [, , , ].
A: Numerous animal models, including rats and dogs, have been used to study Sorbinil's effects on diabetic complications. These models include streptozotocin-induced diabetic rats, galactose-fed rats, and experimentally galactosemic dogs [, , , , , , , , , , , , ]. These models have provided valuable insights into Sorbinil's potential for preventing or ameliorating retinopathy, neuropathy, and nephropathy.
A: Yes, several clinical trials have been conducted with Sorbinil to evaluate its efficacy in treating diabetic neuropathy and retinopathy [, , , , ].
A: While the research papers don't specifically address Sorbinil resistance, some studies suggest that factors like variations in aldose reductase isoforms or changes in drug metabolism could potentially contribute to variations in response [, , ]. Further research is needed to fully elucidate potential resistance mechanisms.
A: While Sorbinil showed promise in preclinical studies, clinical trials revealed a significant adverse effect: hypersensitivity reactions, similar to those observed with phenytoin [, , , ]. These reactions, while uncommon, can be severe and limit Sorbinil's clinical utility.
A: While the research papers mainly focus on systemic administration, one study explored topical application of Sorbinil in a rat model of galactose cataract []. This study suggested that topical administration might result in systemic effects rather than localized action.
ANone: While the research papers do not explicitly detail quality control measures, adherence to good laboratory practices (GLP) and good manufacturing practices (GMP) is essential for ensuring the quality and reliability of research data and drug development processes.
ANone: The research papers do not specifically address Sorbinil's interactions with drug transporters. These interactions can significantly impact drug disposition and efficacy. Further research is needed to investigate potential drug-transporter interactions and their clinical implications.
ANone: The research papers do not provide specific details on Sorbinil's interactions with drug-metabolizing enzymes. Understanding these interactions is important for predicting potential drug-drug interactions.
ANone: The research papers primarily focus on Sorbinil's effects on specific tissues and do not provide detailed information about its overall biocompatibility or biodegradability.
A: Yes, researchers are continuously developing and evaluating new aldose reductase inhibitors as potential alternatives to Sorbinil. Additionally, other therapeutic strategies for managing diabetic complications, such as tight glycemic control and other pharmacological interventions, are being investigated [, , , ].
A: Essential resources include access to well-characterized animal models, sophisticated analytical techniques, expertise in drug discovery and development, and collaborations among scientists from different disciplines [, , , , , , , , , , , , ].
A: Sorbinil represents one of the early aldose reductase inhibitors that showed promise in preclinical studies and advanced to clinical trials []. While its clinical use was limited by hypersensitivity reactions, it played a crucial role in validating aldose reductase as a therapeutic target for diabetic complications and paving the way for the development of newer inhibitors.
A: Research on Sorbinil and aldose reductase inhibitors has brought together scientists from various disciplines, including biochemistry, pharmacology, endocrinology, ophthalmology, neurology, and nephrology [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This interdisciplinary collaboration is crucial for understanding the complex mechanisms underlying diabetic complications and developing effective therapeutic strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。